molecular formula C6H4BrI2NO B1392665 2-Bromo-4,6-diiodo-3-methoxypyridine CAS No. 1221792-52-4

2-Bromo-4,6-diiodo-3-methoxypyridine

Cat. No.: B1392665
CAS No.: 1221792-52-4
M. Wt: 439.81 g/mol
InChI Key: JYOGYLZOYDLAHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4,6-diiodo-3-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H4BrI2NO It is a derivative of pyridine, characterized by the presence of bromine, iodine, and methoxy groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,6-diiodo-3-methoxypyridine typically involves halogenation reactions. One common method is the bromination and iodination of 3-methoxypyridine. The process begins with the bromination of 3-methoxypyridine using bromine in the presence of a suitable catalyst. This is followed by iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,6-diiodo-3-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogen atoms, while coupling reactions can produce biaryl compounds with extended conjugation .

Scientific Research Applications

2-Bromo-4,6-diiodo-3-methoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4,6-diiodo-3-methoxypyridine and its derivatives involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance the compound’s binding affinity to these targets, influencing biological pathways and cellular processes. For instance, the compound may inhibit enzyme activity by forming strong halogen bonds with active site residues, thereby modulating biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4,6-dimethoxypyridine: Similar in structure but with methoxy groups instead of iodine atoms.

    2-Iodo-4,6-dimethoxypyridine: Contains iodine atoms but lacks the bromine atom.

    2-Chloro-4,6-diiodo-3-methoxypyridine: Similar structure with chlorine instead of bromine

Uniqueness

2-Bromo-4,6-diiodo-3-methoxypyridine is unique due to the combination of bromine and iodine atoms, which impart distinct chemical reactivity and biological activity. The presence of these halogens can influence the compound’s electronic properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

2-bromo-4,6-diiodo-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrI2NO/c1-11-5-3(8)2-4(9)10-6(5)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOGYLZOYDLAHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1I)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrI2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4,6-diiodo-3-methoxypyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-4,6-diiodo-3-methoxypyridine
Reactant of Route 3
2-Bromo-4,6-diiodo-3-methoxypyridine
Reactant of Route 4
Reactant of Route 4
2-Bromo-4,6-diiodo-3-methoxypyridine
Reactant of Route 5
2-Bromo-4,6-diiodo-3-methoxypyridine
Reactant of Route 6
Reactant of Route 6
2-Bromo-4,6-diiodo-3-methoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.